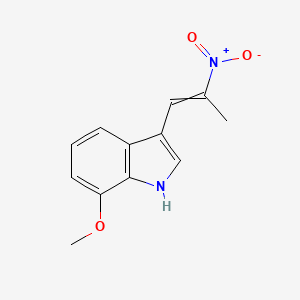
7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 7th position and a nitroprop-1-en-1-yl group at the 3rd position of the indole ring, making it a unique and interesting molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxyindole and 2-nitropropane.
Nitration: The nitration of 2-nitropropane is carried out using a nitrating agent such as nitric acid or a nitrate salt in the presence of a strong acid like sulfuric acid.
Condensation Reaction: The nitrated product is then subjected to a condensation reaction with 7-methoxyindole under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity for target molecules.
相似化合物的比较
Similar Compounds
7-Methoxyindole: Lacks the nitroprop-1-en-1-yl group, making it less reactive in certain chemical reactions.
3-(2-Nitroprop-1-en-1-yl)-1H-indole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Methoxy-3-(2-nitroethyl)-1H-indole: Similar structure but with a nitroethyl group instead of a nitroprop-1-en-1-yl group, leading to different chemical and biological properties.
Uniqueness
7-Methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole is unique due to the presence of both the methoxy and nitroprop-1-en-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
1022-04-4 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
7-methoxy-3-(2-nitroprop-1-enyl)-1H-indole |
InChI |
InChI=1S/C12H12N2O3/c1-8(14(15)16)6-9-7-13-12-10(9)4-3-5-11(12)17-2/h3-7,13H,1-2H3 |
InChI 键 |
KBIUBHLOIZFKLV-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CNC2=C1C=CC=C2OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




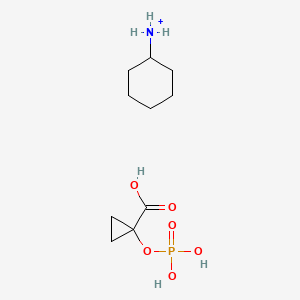

![2-Ethyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080789.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080793.png)

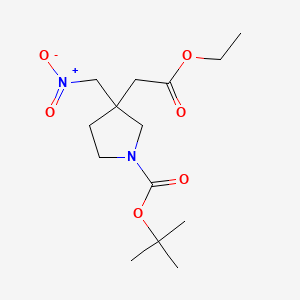

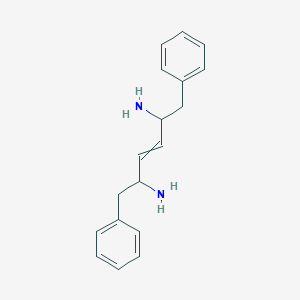
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)
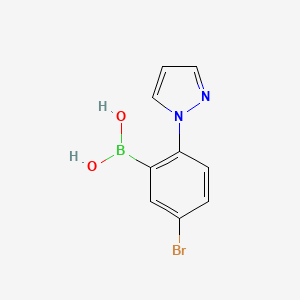
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
